4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile is a chemical compound characterized by its complex structure and potential biological applications. This compound is classified as an imidazo-pyridine derivative, which has been investigated for its pharmacological properties, particularly in the context of anticancer activity and other therapeutic uses.
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. Its classification as a potential anticancer agent is supported by various studies examining its biological activity against hormone-sensitive tumors .
The synthesis of 4-[(5r)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile typically involves multi-step organic synthesis strategies. Common methods include:
Technical details regarding these methods highlight the importance of optimizing reaction conditions (temperature, solvent choice) to maximize yield and purity .
The molecular structure of 4-[(5r)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile can be described as follows:
The compound has a CAS number of 102676-31-3 and is cataloged in various chemical databases for reference and research purposes .
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile participates in several chemical reactions typical for imidazole derivatives:
Technical details regarding these reactions are crucial for understanding the reactivity and potential applications of this compound in medicinal chemistry .
The mechanism of action for 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile primarily involves its interaction with biological targets relevant to cancer therapy:
Data from pharmacological studies indicate that compounds with similar structures exhibit significant binding affinities to target proteins associated with cancer progression .
Relevant data from studies indicate that these properties are critical for the compound's application in drug formulation and development .
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile has significant potential in scientific research:
The ongoing research into this compound's properties underscores its relevance in developing new treatments for challenging medical conditions .
The synthesis of 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile hinges on precise chiral control due to the significant impact of stereochemistry on biological activity. The (R)-enantiomer exhibits superior binding affinity to biological targets like aromatase (CYP19A1) and aldosterone synthase (CYP11B2), attributed to optimal spatial orientation of its benzonitrile group relative to the enzyme’s heme center [6]. Key methodologies include:
Table 1: Stereoselective Approaches for (R)-Enantiomer Synthesis
| Method | Chiral Source | Key Conditions | ee (%) | Yield (%) |
|---|---|---|---|---|
| Chiral Pool | (R)-Epichlorohydrin | Pd-catalyzed cyanation | >99 | 85 |
| Asymmetric Hydrogenation | Ir/(R)-BINAP | 50°C, 20 bar H₂ | 92–96 | 78 |
| Chiral Auxiliary | (R)-1-Phenylethylisocyanate | Polyphosphoric acid, 160°C | 90 | 70 |
Recent innovations focus on atom-economical and regioselective cyclization strategies:
Table 2: Catalytic Methods for Imidazo[1,5-a]Pyridine Core Synthesis
| Method | Catalyst/System | Conditions | Yield Range (%) |
|---|---|---|---|
| Acid-Mediated | PPA/H₃PO₃ | 160°C, 2 h | 70–85 |
| Copper Catalysis | CuBr/TEMPO | RT, 12 h | 85–90 |
| Photoredox | Ru(bpy)₃Cl₂, blue LED | RT, 6 h | 75–82 |
Strategic modifications to the benzonitrile and imidazo[1,5-a]pyridine moieties fine-tune target engagement:
Table 3: Functional Group Impact on Biological and Physicochemical Properties
| Modification Site | Group | Biological Effect | Physicochemical Change |
|---|---|---|---|
| Benzonitrile replacement | Tetrazol-5-yl | Aromatase IC₅₀ = 12 nM | log D₇.₄ = 1.5 (vs. 2.0) |
| Position 1 | Pyridin-2-yl | Fluorescence Φ = 0.33 | λₑₘ = 450 nm |
| Benzonitrile ring | 4-Fluoro | Enhanced BBB permeability | log P = 2.1 (vs. 1.8) |
The structure-activity relationship (SAR) studies confirm that the (R)-configuration maximizes target affinity, while electronic tuning of the benzonitrile modulates potency and off-target effects. For instance, electron-withdrawing cyano groups stabilize ligand-enzyme π-stacking interactions, whereas bulky 3-substituents on the core improve selectivity for CYP11B2 over CYP17A1 (>100-fold) [6]. These insights drive rational design of next-generation derivatives with optimized pharmacological profiles.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6